(2-bromo-5-fluorophenyl)methanethiol
Description
(2-Bromo-5-fluorophenyl)methanethiol (CAS: 1646537-37-2, molecular formula: C₇H₆BrFS, molecular weight: 221.09) is a halogenated aryl methanethiol featuring a benzene ring substituted with bromine (Br) at the 2-position and fluorine (F) at the 5-position, attached to a methanethiol (-CH₂SH) group . Limited data are available on its physical properties (e.g., boiling point) or industrial applications, but its halogen substituents suggest enhanced stability and reactivity compared to simpler thiols like methanethiol (CH₃SH) .
Properties
CAS No. |
1646537-37-2 |
|---|---|
Molecular Formula |
C7H6BrFS |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromo-5-fluorophenyl)methanethiol typically involves the introduction of bromine and fluorine substituents onto a benzyl thiol framework. One common method involves the bromination of 5-fluorobenzyl thiol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications. Techniques such as recrystallization, distillation, and chromatography are commonly employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-fluorophenyl)methanethiol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to remove the halogen substituents or to modify the thiol group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the thiol group.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions.
Oxidation: Disulfides or sulfonic acids.
Reduction: Compounds with modified thiol groups or without halogen substituents.
Scientific Research Applications
(2-Bromo-5-fluorophenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-bromo-5-fluorophenyl)methanethiol involves its interaction with molecular targets through its thiol group and halogen substituents. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s overall activity and specificity.
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s closest analogs are other halogenated aryl methanethiols, such as:
- (2-Bromo-4-fluorophenyl)methanethiol : Fluorine at the 4-position alters electronic distribution, possibly affecting nucleophilicity.
Key Differences :
- Acidity: The electron-withdrawing Br and F substituents increase the thiol group’s acidity compared to non-halogenated analogs. For example, (2-bromo-5-fluorophenyl)methanethiol likely has a pKa <6, enhancing its reactivity in deprotonation or nucleophilic reactions.
- Lipophilicity : Bromine’s hydrophobicity increases logP compared to chlorine or fluorine-only analogs, influencing bioavailability or solubility in organic solvents.
Table 1: Hypothetical Comparison of Halogenated Aryl Methanethiols
| Compound | Molecular Weight | Substituents | Predicted pKa | LogP (Est.) |
|---|---|---|---|---|
| This compound | 221.09 | 2-Br, 5-F | ~5.8 | 2.5–3.0 |
| (2-Chloro-5-fluorophenyl)methanethiol | 176.55 | 2-Cl, 5-F | ~6.2 | 1.8–2.3 |
| Phenylmethanethiol | 124.20 | None | ~7.0 | 1.2–1.7 |
Reactivity and Degradation Pathways
Methanethiol degrades via microbial or chemical pathways to dimethyl disulfide (DMDS) under oxidative conditions . For this compound:
- Disulfide Formation : Likely forms bis[(2-bromo-5-fluorophenyl)methyl] disulfide, though halogen steric effects may slow this process compared to CH₃SH.
- Microbial Interactions : Unlike methanethiol, which inhibits Methylacidiphilum fumariolicum growth at 15 µM , the bulky aryl group in this compound may reduce microbial uptake or toxicity.
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